molecular formula C18H33NO3Sn B157610 Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate CAS No. 126085-91-4

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

Cat. No. B157610
CAS RN: 126085-91-4
M. Wt: 430.2 g/mol
InChI Key: LDFBGRFJCWKQCA-UHFFFAOYSA-N
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Description

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is a compound that is not directly described in the provided papers. However, related compounds such as ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate have been studied for their potential as prodrugs for the AMPA glutamate neurotransmitters of the central nervous system . These studies provide insights into the chemical behavior of isoxazole derivatives, which may be extrapolated to understand the properties and reactivity of ethyl 5-(tributylstannyl)isoxazole-3-carboxylate.

Synthesis Analysis

The synthesis of related isoxazole derivatives involves lateral lithiation, which is a method for functionalizing compounds at specific positions. For instance, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate was lithiated at the 5-methyl position using a 5,5-dimethyl-1,3-dioxanyl group as a protecting group, which facilitated the reaction . The lithiated anion could then be quenched with various electrophiles to yield a range of functionalized products. This methodology could potentially be adapted for the synthesis of ethyl 5-(tributylstannyl)isoxazole-3-carboxylate by using appropriate stannyl electrophiles.

Molecular Structure Analysis

While the molecular structure of ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is not provided, studies on similar compounds can offer insights. For example, the structure of ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate was confirmed using spectroscopic methods and X-ray single crystal structure determination . Such analytical techniques could be employed to elucidate the structure of ethyl 5-(tributylstannyl)isoxazole-3-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives can be quite diverse. For instance, ethyl (tributylstannyl)acetate, a related compound, was used to add to acylpyridinium salts, leading to the formation of dihydropyridines . This demonstrates the potential of stannylated compounds to participate in chemoselective reactions. Similarly, ethyl 5-(tributylstannyl)isoxazole-3-carboxylate might be expected to undergo reactions with electrophiles or nucleophiles, depending on the conditions and the nature of the reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-(tributylstannyl)isoxazole-3-carboxylate can be inferred from related compounds. For example, the synthesis and characterization of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate involved the use of IR, NMR, and MS techniques, as well as X-ray diffraction and DFT calculations to understand its properties . These methods could be applied to ethyl 5-(tributylstannyl)isoxazole-3-carboxylate to determine its physical state, stability, solubility, and electronic properties.

Scientific Research Applications

1. Synthesis Techniques and Reactions

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate has been synthesized through various chemical reactions. One method involves the 1,3-dipolar cycloaddition reaction of ethynyltributylstannane with nitrile oxides, yielding 3-substituted 5-(tributylstannyl)isoxazoles. These compounds are further modified through palladium-catalyzed reactions to produce 5-benzoyl- and 5-arylisoxazoles, demonstrating versatility in synthetic applications (Kondo, Uchiyama, Sakamoto, & Yamanaka, 1989). Another study achieved similar synthesis using 1,3-dipolar cycloaddition with nitrile oxides and tributylethynylstannane, leading to iodination and benzoylation processes that produce various isoxazole derivatives (Sakamoto, Kondo, Uchiyama, & Yamanaka, 1991).

2. Functionalized Isoxazole Derivatives

Research has explored the creation of functionalized isoxazole derivatives, highlighting the compound's utility in complex molecular structures. For instance, lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a related compound, enabled clean modification at specific molecular positions, leading to the creation of diverse derivatives useful in various chemical syntheses (Zhou & Natale, 1998).

3. Application in Antituberculosis Drug Synthesis

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate has shown potential in the synthesis of antituberculosis drugs. A study reported the synthesis of a compound with significant antituberculosis activity, utilizing isoxazole carboxylic esters as key components (Mao, Yuan, Wang, Wan, Pak, He, & Franzblau, 2010).

4. Conversion to Other Heterocyclic Compounds

The versatility of ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is further demonstrated in its conversion to other heterocyclic compounds. For example, research has shown its potential in transforming into pyrazole- and isoxazole-based heterocycles, showcasing its utility in synthesizing a variety of biologically active compounds (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

properties

IUPAC Name

ethyl 5-tributylstannyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO3.3C4H9.Sn/c1-2-9-6(8)5-3-4-10-7-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFBGRFJCWKQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376846
Record name Ethyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126085-91-4
Record name Ethyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126085-91-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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